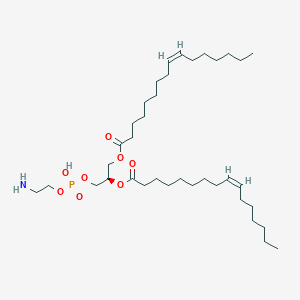
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PE(16:1(9Z)/16:1(9Z)), also known as GPEtn(32:2) or PE(16:1/16:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:1(9Z)/16:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:1(9Z)/16:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:1(9Z)/16:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:1(9Z)/16:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:1(9Z)/16:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:1(9Z)/16:1(9Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:1(9Z)/16:1(9Z)) is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway.
1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9Z)-hexadecenoyl (palmitoleoyl). It derives from a palmitoleic acid. It is a tautomer of a 1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine zwitterion.
Scientific Research Applications
Chiral Phospholipids Study
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPPE) has been studied for its chiral properties at phosphorus. Researchers prepared separate diastereomers of DPPE, analyzing them through nuclear magnetic resonance (NMR). These studies contributed significantly to understanding the stereochemistry and action of phospholipases on phospholipids, an area crucial for membrane biochemistry (Jiang, Shyy, & Tsai, 1984).
Lipid Bilayer Behavior
DPPE has been instrumental in exploring the behavior of lipid bilayers. Studies using molecular dynamics simulations have shown how DPPE concentration affects the structure and dynamics of lipid bilayers, such as headgroup area and membrane thickness. This research provides insights into the fundamental properties of cellular membranes (Leekumjorn & Sum, 2006).
Impact on Insulin Signaling
DPPE has been investigated for its effect on insulin signaling pathways. Research indicates that DPPE can affect protein phosphatase activity and insulin-stimulated glucose uptake into cells. These findings are significant for understanding the molecular basis of insulin resistance and diabetes (Tsuchiya, Kanno, & Nishizaki, 2014).
Interaction with Cholesterol
The interaction of DPPE with cholesterol in bilayer membranes has been studied using NMR techniques. These studies help in understanding the structural changes in membrane lipids due to cholesterol, which is vital for comprehending various cellular processes and diseases related to membrane dysfunction (Brown & Seelig, 1978).
properties
Product Name |
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine |
|---|---|
Molecular Formula |
C37H70NO8P |
Molecular Weight |
687.9 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1 |
InChI Key |
PGPMCWZMPPZJML-NAFNZUQFSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)
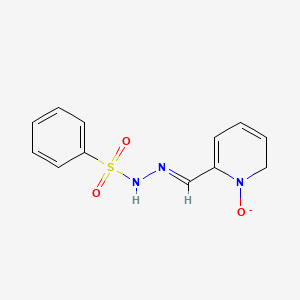

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)
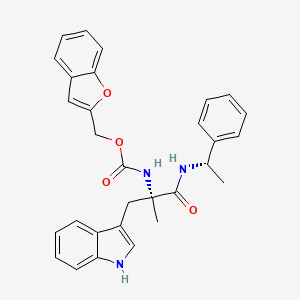
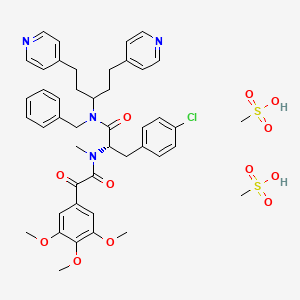

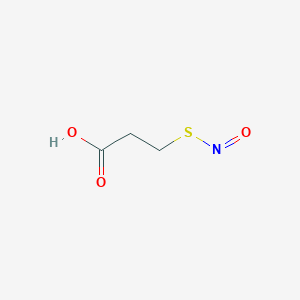

![2-Tert-butyl-6-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol](/img/structure/B1241256.png)